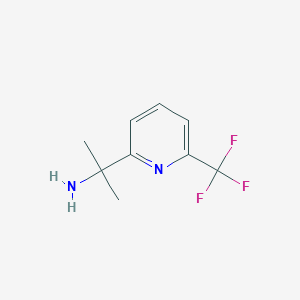

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJCFHMVIPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721318 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-25-4 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern drug design and agrochemical development.[1][2] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyridines (TFMPs) highly valuable synthons.[1] The target molecule of this guide, this compound, embodies this principle, combining the TFMP core with a tertiary amine functionality, a common feature in biologically active compounds.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a detailed, scientifically-grounded pathway for the synthesis of this compound. We will delve into the strategic rationale behind the selected synthetic route, provide step-by-step protocols, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-C bond between the pyridine ring and the propan-2-amine group. This leads to a key intermediate, a 2-substituted-6-(trifluoromethyl)pyridine, and a nucleophilic gem-dimethylamine synthon. The most robust and industrially scalable forward-synthesis approach involves the addition of an organometallic reagent to a nitrile precursor.

This strategy is predicated on the following key transformations:

-

Formation of a suitable 2-halo-6-(trifluoromethyl)pyridine scaffold. This is a critical starting material, often derived from picoline.

-

Conversion of the halo-pyridine to a nitrile. The cyano group is an excellent electrophile for the subsequent key step.

-

Double Grignard addition to the nitrile. This efficiently constructs the desired tertiary carbon center and installs the amine functionality in a single pot.

This pathway is chosen for its high convergence, use of readily available starting materials, and reliance on well-established, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of the target amine.

Detailed Synthesis Pathway and Methodologies

The proposed forward synthesis is a three-step process starting from 2-chloro-6-(trichloromethyl)pyridine.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The initial and most critical transformation is the introduction of the trifluoromethyl group. This is typically achieved via a halogen exchange (Halex) reaction, where a trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent.

Rationale: The chlorine/fluorine exchange reaction using anhydrous hydrogen fluoride (HF) or antimony halides is a well-established industrial method for producing trifluoromethylated aromatics.[3][4] The reaction is driven by the high stability of the C-F bond. Using a catalyst like antimony pentachloride (SbCl5) facilitates the exchange by forming a highly reactive intermediate.[4]

Experimental Protocol:

-

Apparatus: A high-pressure autoclave (e.g., Hastelloy) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is required.

-

Reagents:

-

2-Chloro-6-(trichloromethyl)pyridine (1.0 eq)

-

Anhydrous Hydrogen Fluoride (AHF) (5-10 eq)

-

Antimony pentachloride (SbCl5) (catalytic, ~0.05 eq)

-

-

Procedure:

-

Charge the autoclave with 2-chloro-6-(trichloromethyl)pyridine and the antimony catalyst.

-

Seal the reactor and cool it to -20 °C.

-

Carefully condense anhydrous hydrogen fluoride into the reactor.

-

Slowly heat the mixture to 100-150 °C. The pressure will increase to approximately 2-4 MPa.[4]

-

Maintain the reaction at this temperature for 4-8 hours, monitoring the pressure.

-

Cool the reactor to room temperature and carefully vent the excess HF and by-product HCl into a basic scrubber (e.g., KOH or NaOH solution).

-

The crude product is then neutralized with a weak base (e.g., aqueous NaHCO3), extracted with an organic solvent (e.g., dichloromethane), dried over MgSO4, and purified by distillation.

-

Step 2: Synthesis of 2-Cyano-6-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a cyano group.

Rationale: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack. The use of a phase-transfer catalyst (PTC) like tricaprylylmethylammonium chloride (Aliquat 336) or a tetraalkylammonium salt is crucial for facilitating the reaction between the aqueous cyanide salt and the organic substrate.[5][6]

Experimental Protocol:

-

Apparatus: A round-bottom flask with a reflux condenser, magnetic stirrer, and thermometer.

-

Reagents:

-

2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2-1.5 eq)

-

Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05-0.1 eq)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or aqueous/organic biphasic system.

-

-

Procedure:

-

Dissolve 2-chloro-6-(trifluoromethyl)pyridine and the phase-transfer catalyst in the chosen solvent system.

-

Carefully add the cyanide salt portion-wise, as the reaction can be exothermic.

-

Heat the mixture to 60-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress using TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[5][6]

-

Step 3: Synthesis of this compound

This is the final and key bond-forming step, utilizing a double Grignard addition to the nitrile.

Rationale: The Grignard reaction with a nitrile is a classic method for ketone synthesis (after hydrolysis of the initial imine intermediate). However, using an excess of the Grignard reagent allows for a second addition to the intermediate imine (or the ketone formed in situ), leading to a tertiary carbinamine after acidic workup. Anhydrous conditions are absolutely critical to prevent quenching the highly reactive Grignard reagent.

Experimental Protocol:

-

Apparatus: A three-neck round-bottom flask, oven-dried and assembled under an inert atmosphere (N2 or Ar), equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Reagents:

-

2-Cyano-6-(trifluoromethyl)pyridine (1.0 eq)

-

Methylmagnesium bromide (CH3MgBr), 3.0 M in diethyl ether (2.5-3.0 eq)

-

Anhydrous diethyl ether or THF

-

Aqueous HCl (for workup)

-

Aqueous NaOH (for neutralization)

-

-

Procedure:

-

Dissolve 2-cyano-6-(trifluoromethyl)pyridine in anhydrous diethyl ether in the reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the methylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous NH4Cl solution, followed by 2M HCl.

-

Separate the aqueous layer and wash the organic layer with water.

-

Basify the aqueous layer with 6M NaOH until pH > 12 to deprotonate the amine salt.

-

Extract the free amine product with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous K2CO3 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Caption: Experimental workflow for the Grignard reaction step.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Yields are estimates based on similar transformations reported in the literature and are subject to optimization.

| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Est. Yield |

| 1 | Halogen Exchange | AHF, SbCl5 (cat.) | Neat | 100-150 | 4-8 | 85-95% |

| 2 | Cyanation | KCN, TBAB (cat.) | DMSO | 60-90 | 4-12 | 80-90% |

| 3 | Grignard Addition | CH3MgBr (3 eq) | Diethyl Ether | 0 to Reflux | 3-6 | 60-75% |

Validation and Quality Control

To ensure the integrity of the synthesis, each step must be a self-validating system.

-

In-Process Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be used to monitor the consumption of starting materials and the formation of products.

-

Intermediate Characterization: Before proceeding to the next step, the structure and purity of each intermediate (2-chloro-6-(trifluoromethyl)pyridine and 2-cyano-6-(trifluoromethyl)pyridine) should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS.

-

Final Product Confirmation: The identity and purity of the final product, this compound, must be rigorously confirmed by:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C9H11F3N2, MW: 204.19).[7]

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity.

-

Conclusion

The synthesis of this compound can be achieved through a robust and logical three-step sequence involving fluorination, cyanation, and a double Grignard addition. This guide provides a comprehensive framework grounded in established chemical principles and supported by authoritative literature. By carefully controlling reaction conditions, especially the anhydrous nature of the final step, and implementing rigorous in-process controls, researchers can reliably produce this valuable chemical entity for applications in pharmaceutical and agrochemical research.

References

-

Ishikawa, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-271. [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]

-

Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]

-

Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online. [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of Trifluoromethylpyridine Libraries. ACS Combinatorial Science, 2(1), 58-62. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

- Google Patents. (n.d.). PH12018502289B1 - Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.

-

Ferreira, J. T. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(2), 124-156. [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (2014). US8703780B2 - Process for the preparation of 4-{4-[(4-chloro-3-(trifluoromethyl)phenyl)

- Google Patents. (2013). US8445507B2 - Androgen receptor modulating compounds and methods for their use.

-

Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 225-244. [Link]

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2776. [Link]

- Google Patents. (2005).

-

PubChem. (n.d.). Composition of 2,4,6-trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl[-benzamide - Patent US-12257246-B2. [Link]

-

Regulations.gov. (2021). Application for Extension of Patent Term for U.S. Patent No. 8,829,195. [Link]

-

European Patent Office. (1986). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. (2005).

-

De Rosa, M., et al. (2015). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. The Journal of Organic Chemistry, 80(24), 12288-12299. [Link]_Selectively_Produce_Regioisom)

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. This compound | 1192356-25-4 [chemicalbook.com]

physicochemical properties of 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine

Abstract

This compound is a novel molecule featuring a trifluoromethylpyridine core, a motif of significant interest in modern medicinal and agrochemical research.[1][2] The trifluoromethyl group is known to modulate key molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. A comprehensive understanding of the physicochemical properties of the title compound is therefore a prerequisite for any rational drug design and development program. This guide provides an in-depth analysis of its core physicochemical attributes, including lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility. We present not only the theoretical importance of these parameters but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction to this compound

The rational design of effective therapeutic agents is fundamentally reliant on a molecule's physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its bioavailability and in vivo efficacy. The subject of this guide, this compound, combines several structural features of contemporary interest in medicinal chemistry.

The pyridine ring is a common scaffold in pharmaceuticals, while the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance metabolic stability and membrane permeability.[2] The tertiary amine functionality introduces a basic center, critical for aqueous solubility and potential interactions with biological targets.

This guide serves as a comprehensive technical manual for the characterization of this compound. We will dissect the critical physicochemical parameters, providing both the theoretical framework for their importance and the practical, step-by-step methodologies for their empirical determination.

Molecular Structure:

-

IUPAC Name: this compound[3]

-

CAS Number: 1192356-25-4[3]

-

Molecular Formula: C₉H₁₁F₃N₂[3]

-

Molecular Weight: 204.19 g/mol [3]

-

SMILES: CC(C)(C1=NC(=CC=C1)C(F)(F)F)N[3]

Core Physicochemical Properties: A Summary

The following table provides a high-level summary of the key physicochemical data for this compound. Subsequent sections will detail the methodologies for determining these values.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Weight | 204.19 g/mol [3] | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |

| logP | 2.2942 (Computed)[3] | Measures lipophilicity; critical for membrane permeability and ADME. |

| pKa | Not Experimentally Determined | Governs ionization state, influencing solubility, absorption, and target binding. |

| Aqueous Solubility | Not Experimentally Determined | Affects dissolution rate and bioavailability.[4] |

| TPSA | 38.91 Ų (Computed)[3] | Topological Polar Surface Area; correlates with membrane permeability. |

| H-Bond Donors | 1 (Computed)[3] | Influences solubility and receptor interactions. |

| H-Bond Acceptors | 2 (Computed)[3] | Influences solubility and receptor interactions. |

Lipophilicity: Partition Coefficient (LogP)

Theoretical Importance

Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery. It describes a compound's ability to partition between a lipid-like (nonpolar) environment and an aqueous (polar) environment. The octanol-water partition coefficient (LogP) is the industry-standard measure.[5] For ionizable molecules like our subject compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant as it accounts for both the ionized and non-ionized forms.[6]

A delicate balance is required:

-

Sufficient Lipophilicity: Essential for crossing biological membranes (e.g., the gut wall, blood-brain barrier) to reach the target site.

-

Sufficient Hydrophilicity: Necessary for adequate solubility in aqueous physiological fluids (e.g., blood plasma, gastrointestinal fluid) for transport and to avoid issues like aggregation or precipitation.

The computed LogP of ~2.29 suggests a moderate level of lipophilicity, generally favorable for oral drug candidates.[3]

Experimental Determination: The Shake-Flask Method for LogD at pH 7.4

The "gold standard" for LogP/LogD determination is the shake-flask method, which involves the direct measurement of the compound's concentration in both phases of a biphasic system after equilibrium is reached.[5][7]

Protocol:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. Allow the phases to separate for at least 24 hours to ensure mutual saturation.[8]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol.[6] Add a 10 µL aliquot of the DMSO stock solution.

-

Equilibration: Seal the vial and place it on a rotator or shaker. Mix for a minimum of 1 hour to facilitate partitioning and allow the system to reach equilibrium.[6]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the aqueous and octanol layers.

-

Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Visualization: LogD Determination Workflow

Caption: Workflow for experimental LogD determination.

Acidity Constant (pKa)

Theoretical Importance

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are two potential basic centers: the primary amine and the pyridine nitrogen. The pKa value(s) are critical as they dictate the ionization state of the molecule across the physiological pH range (approx. 1.5 to 8.0). This, in turn, profoundly impacts:

-

Solubility: The ionized form is generally much more water-soluble than the neutral form.

-

Permeability: The neutral form is typically more membrane-permeable.

-

Receptor Binding: The charge state can be crucial for electrostatic interactions with the biological target.

The electron-withdrawing nature of the trifluoromethyl group is expected to lower the basicity (and thus the pKa) of the pyridine nitrogen compared to unsubstituted pyridine. The primary amine will be the more basic site.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[9]

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[9] To maintain a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl).[9]

-

Initial Acidification: As the compound is basic, the titration will be performed with a strong acid. First, make the solution basic by adding a small amount of 0.1 M NaOH to ensure the compound is fully in its free base form. Then, slowly add 0.1 M hydrochloric acid (HCl) to lower the pH to a starting point of ~11-12.

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of HCl added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point where 50% of the amine has been neutralized. This inflection point can be identified more accurately by plotting the first or second derivative of the curve.

Visualization: pH-Dependent Ionization

Caption: The equilibrium between the neutral and protonated forms.

Aqueous Solubility

Theoretical Importance

For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream. Poor aqueous solubility is a major cause of low bioavailability and a primary reason for the failure of drug candidates in development.[4][10] Solubility can be assessed in two primary ways:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput method used in early discovery.[10][11]

-

Thermodynamic Solubility: The "gold standard," it measures the concentration of a compound in a saturated solution at equilibrium. This is more relevant for lead optimization and formulation.[4][10]

Experimental Determination: Thermodynamic Shake-Flask Method

Protocol:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, filter the samples through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

-

Data Reporting: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each specific pH.

Visualization: Physicochemical Properties and ADME

Caption: Interplay between key properties and ADME processes.

Conclusion

The define its potential as a drug candidate. The moderate computed lipophilicity suggests a good starting point for membrane permeability, while the presence of a primary amine ensures a basic handle for tuning aqueous solubility through salt formation. Empirical determination of its pKa and pH-dependent solubility profile, using the robust protocols detailed herein, is a critical next step. This data will enable a quantitative understanding of its likely absorption and distribution characteristics, providing a solid foundation for further in vitro and in vivo evaluation in a drug discovery program.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

How To Find Pka. How To Find Pka. Available at: [Link]

-

ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Scribd. Aqueous Solubility Determination Guide. Available at: [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

Creative Biolabs. Aqueous Solubility. Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available at: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 3. chemscene.com [chemscene.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. enamine.net [enamine.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

"2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine" hydrochloride salt properties

An In-Depth Technical Guide to 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine Hydrochloride

Introduction

This guide provides a comprehensive technical overview of this compound hydrochloride (CAS No. 1192356-27-6). As a key chemical intermediate, this compound is of significant interest to researchers and professionals in drug discovery and development. Its structure combines a trifluoromethylpyridine moiety with a tertiary amine, features that are increasingly sought after in the design of novel therapeutic agents.

Overview of the Compound

This compound hydrochloride is a heterocyclic amine salt valued as a building block in synthetic and medicinal chemistry.[1] The trifluoromethyl (-CF3) group is a critical pharmacophore known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the pyridine ring.[2] The 2-amino-2-methylpropane substituent provides a versatile synthetic handle for constructing more complex molecular architectures. This guide will detail its physicochemical properties, analytical characterization, handling, and potential applications.

Significance in Research and Development

The incorporation of trifluoromethyl groups into organic compounds is a cornerstone of modern drug design.[2] Pyridine scaffolds bearing this group are prevalent in a wide array of approved drugs and agrochemicals.[3] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening and lead optimization. Understanding its properties is therefore essential for ensuring the quality, reproducibility, and success of these research endeavors.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental for its effective use in a laboratory setting, from reaction setup to purification and formulation.

Chemical Structure and Identifiers

The compound is the hydrochloride salt of the free base, this compound. The salt form generally confers increased aqueous solubility and improved handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1192356-27-6 | [1] |

| Molecular Formula | C₉H₁₂ClF₃N₂ | [1] |

| Molecular Weight | 240.65 g/mol | [1] |

| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride | [1] |

| Synonyms | This compound HCl | [1] |

| Free Base CAS | 1192356-25-4 | [4] |

| Free Base Formula | C₉H₁₁F₃N₂ | [4] |

| Free Base Mol. Wt. | 204.19 g/mol | [4] |

Calculated and Physical Properties

The properties listed below are a mix of experimental data for related compounds and computational predictions for the free base, which provide valuable insights into the behavior of the hydrochloride salt.

| Property | Value (Free Base) | Insight for Hydrochloride Salt | Source |

| Appearance | Typically a solid | Expected to be a white to off-white crystalline solid. | [5][6] |

| logP (calculated) | 2.29 | Indicates moderate lipophilicity. The salt form will be significantly more hydrophilic. | [4] |

| TPSA (Topological Polar Surface Area) | 38.91 Ų | Suggests good potential for cell permeability. | [4] |

| Hydrogen Bond Donors | 1 | The primary amine is a hydrogen bond donor. | [4] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. | [4] |

| Purity | Commercially available at ≥95% | Purity should be verified analytically upon receipt. | [4] |

Synthesis and Purification

While specific proprietary synthesis routes may vary, a logical retrosynthetic analysis can be proposed based on established chemical principles for pyridine derivatives. The trifluoromethylpyridine core is a common structural motif, and its synthesis has been explored extensively.[3]

Conceptual Retrosynthetic Analysis

A plausible synthetic pathway originates from a commercially available substituted pyridine, such as 2-chloro-6-(trifluoromethyl)pyridine. The key transformation involves the introduction of the 2-aminopropane side chain.

Caption: Conceptual retrosynthesis of the target compound.

Expertise & Experience: The choice of a nucleophilic aromatic substitution (SNAr) pathway is logical because the electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to attack by nucleophiles at the 2-position. The chlorine atom is a good leaving group for this type of reaction.[7]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the compound. A multi-technique approach is standard practice in the pharmaceutical and chemical industries.

Rationale for Method Selection

A combination of chromatography and spectroscopy provides a complete profile of the material.

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities due to its high resolution and sensitivity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation and confirmation.[9]

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight and can help identify impurities through fragmentation analysis.[10]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust starting point for method development.

Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component and good separation from any other peaks indicate high purity. The inclusion of a standard with a known concentration allows for accurate quantification.

-

Instrumentation: Standard HPLC system with a UV detector.[8]

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Rationale: A C18 stationary phase is well-suited for retaining and separating molecules with moderate polarity like the target compound.

-

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine. The water/acetonitrile gradient allows for the elution of compounds with a range of polarities.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The pyridine ring contains a chromophore that strongly absorbs UV light, making this a sensitive detection method.

-

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 water/acetonitrile mixture.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Structural Verification by ¹H NMR Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer or higher.[9]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Rationale: DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and the amine protons are typically observable. In D₂O, the amine and HCl protons will exchange with the solvent and become invisible.

-

-

Data Acquisition: Acquire a standard proton spectrum.

-

Expected Signals:

-

A singlet for the two equivalent methyl groups (-C(CH₃)₂).

-

Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the pyridine ring, showing characteristic coupling patterns.

-

A broad signal for the amine protons (-NH₃⁺), which may shift depending on concentration and solvent.

-

Protocol: Molecular Weight Confirmation by Mass Spectrometry

-

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis Mode: Positive ion mode (ESI+).

-

Rationale: The amine is basic and will readily accept a proton to form a positive ion, making ESI+ the ideal mode for detection.

-

-

Data Acquisition: Infuse the sample or inject via an LC system. Scan a mass range appropriate for the expected molecular weight.

-

Expected Result: The spectrum should show a prominent peak at an m/z corresponding to the mass of the free base ([M+H]⁺), which is approximately 205.09. The hydrochloride salt dissociates in the ESI source.

Integrated Analytical Workflow

The following workflow ensures a comprehensive and validated assessment of the compound's quality.

Caption: Quality control workflow for compound characterization.

Handling, Storage, and Safety

Proper handling and storage procedures are paramount to ensure user safety and maintain the integrity of the compound. Safety assessments are based on data from structurally similar compounds.[11][12]

Hazard Identification

Based on safety data sheets for analogous trifluoromethylpyridines and amine hydrochlorides, the compound should be treated as potentially hazardous.[12][13]

-

Acute Toxicity: May be harmful or toxic if swallowed.[12][14]

-

Skin Irritation: Causes skin irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[13]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption.[13]

-

Stability: The compound is expected to be stable under recommended storage conditions.[11] As an amine hydrochloride, it may be hygroscopic and should be protected from moisture.[13]

-

Incompatibilities: Avoid strong oxidizing agents.[13]

References

- Vertex AI Search. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific.

- PubChem. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Thermo Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific.

- Sigma-Aldrich. SAFETY DATA SHEET - Sigma-Aldrich.

- GuideChem. This compound Hydrochloride CAS NO.1192356-27-6.

- PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334.

- ChemScene. This compound | 1192356-25-4.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Autechaux. 2-(6-fluoropyridin-2-yl)propan-2-amine hydrochloride.

- Fluorochem. 2-(6-CHLOROPYRIDIN-3-YL)PROPAN-2-AMINE HCL.

- Sigma-Aldrich. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3.

- SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

- Sigma-Aldrich. 2-(6-fluoropyridin-2-yl)propan-2-amine.

- BenchChem. A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC).

- Global Scientific Journal. A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- ChemicalBook. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum.

- ChemicalBook. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.

- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern.

- RSC Publishing. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.

Sources

- 1. This compound Hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. swgdrug.org [swgdrug.org]

- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Trifluoromethylpyridine Amine Compounds: A Technical Guide to Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpyridine amine compounds represent a cornerstone class of heterocyclic building blocks in modern chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring, combined with a versatile amino functional group, imparts a unique confluence of physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the synthesis, spectroscopic profile, chemical reactivity, and diverse applications of these pivotal compounds. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for researchers aiming to leverage the exceptional potential of trifluoromethylpyridine amines in their discovery and development programs.

Introduction: The Strategic Value of Trifluoromethylpyridine Amines

The fields of medicinal and agrochemical chemistry have been profoundly impacted by the strategic use of fluorine.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical and biological properties.[3] When combined with the pyridine scaffold—a privileged heterocycle in bioactives—the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for molecular design.[1][4]

The addition of an amine functional group creates trifluoromethylpyridine amines, versatile intermediates that serve as critical starting points for constructing complex molecular architectures.[5][6][7][8] The unique interplay between the electron-withdrawing CF₃ group and the electron-donating (or nucleophilic) amino group defines the chemistry and utility of these compounds.

Key Advantages Conferred by the Trifluoromethyl Group:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic oxidation, often increasing the in vivo half-life of drug candidates.[3][9]

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to permeate biological membranes, which can improve bioavailability.[5][9]

-

Modulated Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen and the exocyclic amine, influencing target binding and solubility.[1]

-

Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, enhancing binding affinity.[9]

Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of trifluoromethylpyridine amines dictate their handling, reactivity, and integration into synthetic workflows.[7] The position of the CF₃ and amino groups on the pyridine ring creates distinct isomers with unique properties.

Core Physicochemical Data

The properties of common trifluoromethylpyridine amine isomers are summarized below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | C₆H₅F₃N₂ | 162.11 | 70-74 | 221.3 ± 40.0 |

| 5-(Trifluoromethyl)pyridin-2-amine | 74784-70-6 | C₆H₅F₃N₂ | 162.11 | Off-white powder | - |

| 6-(Trifluoromethyl)pyridin-2-amine | 34486-24-3 | C₆H₅F₃N₂ | 162.11 | - | - |

| 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 | C₆H₅F₃N₂ | 162.11 | - | - |

Data compiled from sources.[7][10]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment of synthesized trifluoromethylpyridine amines.[11]

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[11]

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

-

Expected ¹H NMR Signals: Distinct aromatic protons on the pyridine ring and a broad singlet for the -NH₂ protons.

-

Expected ¹³C NMR Signals: Resonances for the pyridine carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

-

Expected ¹⁹F NMR Signals: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum on a solid sample using an ATR accessory.

-

Expected Absorptions: Characteristic N-H stretching bands for the primary amine (typically 3300-3500 cm⁻¹), C-F stretching bands (typically 1100-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations.[11]

-

-

Mass Spectrometry (MS):

-

Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS).

-

Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the structural assignment.[11]

-

Caption: Logical workflow for the complete spectroscopic characterization of a synthesized compound.

Synthesis of Trifluoromethylpyridine Amines

The preparation of trifluoromethylpyridine amines can be broadly categorized into three main strategies: introduction of the CF₃ group onto a pre-functionalized pyridine, construction of the ring from a CF₃-containing precursor, and amination of a trifluoromethylpyridine halide.

Method 1: Halogen Exchange on Trichloromethylpyridines

A classical and industrially relevant method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction using hydrogen fluoride (HF) or other fluorinating agents.[1][4] This approach is often performed in the vapor phase at high temperatures.[4]

Caption: Vapor-phase synthesis pathway from picoline to trifluoromethylpyridine amine.

Method 2: Cyclocondensation Reactions

This strategy involves building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][4] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][4] These methods offer great flexibility in accessing diverse substitution patterns.

Method 3: Amination of Halogenated Precursors

Perhaps the most common laboratory-scale synthesis involves the nucleophilic aromatic substitution (SₙAr) of a halogenated trifluoromethylpyridine with ammonia or an ammonia equivalent.[11] The strong electron-withdrawing nature of the CF₃ group activates the pyridine ring towards nucleophilic attack, making this a highly effective strategy.

This protocol describes a typical two-step synthesis starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[11]

-

Step 1: Amination

-

Reactants: 2,6-Dichloro-4-(trifluoromethyl)pyridine, aqueous ammonia, and a hydrophilic ether solvent (e.g., THF).

-

Procedure: In a sealed pressure vessel, dissolve the starting dichloro-TFMP in THF. Add an excess of aqueous ammonia. Heat the reaction mixture (e.g., to 100-150 °C) for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

-

-

Step 2: Dehalogenation

-

Reactants: 2-Amino-6-chloro-4-(trifluoromethyl)pyridine, Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).

-

Procedure: Dissolve the product from Step 1 in a suitable solvent like ethanol or methanol. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-4-(trifluoromethyl)pyridine.

-

Chemical Reactivity and Key Transformations

The reactivity of trifluoromethylpyridine amines is dominated by the nucleophilic character of the amino group. However, this reactivity is significantly tempered by the electron-withdrawing CF₃ group, which reduces the electron density on both the pyridine ring and the exocyclic amine.[12] This electronic effect can make certain reactions, such as amide couplings and cross-coupling reactions, challenging.

Common Challenge: Reduced Nucleophilicity in Amide Coupling

A frequent obstacle is the sluggish or failed amide coupling of a trifluoromethylpyridine amine with a carboxylic acid. The reduced nucleophilicity of the amine requires more forceful reaction conditions or more potent coupling reagents.[12]

-

Reactants: Carboxylic acid (1.2 eq.), HATU (1.2 eq.), DIPEA (2.5 eq.), 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq.), and an anhydrous polar aprotic solvent (e.g., DMF, NMP).

-

Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in the solvent. Add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid by forming the HOBt ester.

-

Amine Addition: Add the 2-Amino-4-(trifluoromethyl)pyridine to the activated acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.[12]

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Perform standard aqueous washes, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization.

Caption: Troubleshooting workflow for challenging amide coupling reactions.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine amines are foundational building blocks in the synthesis of a vast number of commercial products and clinical candidates.[1]

Pharmaceutical Applications

The TFMP amine motif is integral to many active pharmaceutical ingredients (APIs), particularly in oncology and antiviral therapies.[5][8][9] The structural unit often serves to correctly position other functional groups for optimal target engagement while simultaneously enhancing the drug's pharmacokinetic profile.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for cancer treatment utilize this scaffold to interact with the ATP-binding site of target kinases.[9]

-

Antiviral Agents: Several approved drugs for treating HIV-1 infection incorporate the TFMP structure.[4]

-

Androgen Receptor Antagonists: Second-generation nonsteroidal androgen receptor antagonists, such as Apalutamide, used for prostate cancer, are synthesized from TFMP amine precursors.[1][4]

| Approved Drug | Therapeutic Area | CF₃ Position |

| Tipranavir | Antiviral (HIV-1) | 5 |

| Enasidenib | Antineoplastic (AML) | 2 and 6 |

| Apalutamide | Antineoplastic (Prostate Cancer) | 5 |

| Doravirine | Antiviral (HIV-1) | 4 |

| Pexidartinib | Antineoplastic (Tendon Tumor) | 6 |

Table of approved drugs containing the TFMP moiety, adapted from source.[4]

Agrochemical Applications

In crop protection, TFMP derivatives are among the most important classes of active ingredients.[1] Over 20 commercial pesticides contain this key structural motif.[1][4] The CF₃ group enhances potency and metabolic resistance in pests, leading to more effective and persistent crop protection agents.[3][6]

-

Herbicides: Fluazifop-butyl was one of the first major herbicides to feature the TFMP structure.[1]

-

Insecticides and Fungicides: The TFMP amine scaffold is a component of numerous modern insecticides, fungicides, and nematicides, contributing to global food security.[13][14][15][16]

Conclusion and Future Outlook

Trifluoromethylpyridine amine compounds are undeniably a privileged class of intermediates in chemical research and development. Their synthesis is well-established, though opportunities for more efficient and greener methods, such as late-stage C-H amination or novel cyclization strategies, remain an active area of research. The unique electronic properties conferred by the trifluoromethyl group present both challenges and opportunities in their chemical transformations, demanding a thoughtful approach to reaction design.

As our understanding of disease biology and crop science deepens, the demand for novel, highly functionalized molecules will continue to grow. The trifluoromethylpyridine amine scaffold, with its proven track record of success and inherent versatility, is poised to remain a critical tool for scientists and researchers dedicated to solving complex challenges in human health and agriculture.[1][4]

References

- Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. (n.d.). Benchchem. Retrieved January 20, 2026.

- 5-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 1-18. PubMed Central.

- 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. (n.d.). Retrieved January 20, 2026.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.

- Exploring 2-Amino-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, May). Journal of Pesticide Science, 46(2).

- 2-Amine-5-Trifluoromethyl Pyridine. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026.

- 5-Amino-2-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 20, 2026.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020, September 28). RSC Publishing.

- Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. (n.d.). Benchchem. Retrieved January 20, 2026.

- Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.).

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. (n.d.). Benchchem. Retrieved January 20, 2026.

- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (n.d.). Semantic Scholar. Retrieved January 20, 2026.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem. Retrieved January 20, 2026.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.

- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (n.d.). NIH.

- The importance of trifluoromethyl pyridines in crop protection. (2025, October 21).

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. (n.d.). Retrieved January 20, 2026.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (n.d.).

- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015, October 13).

- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.).

- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). PMC - NIH.

- Reaction scope. Trifluoromethylation of amines: Reactions were... (n.d.).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. 2-Amine-5-Trifluoromethyl Pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 9. nbinno.com [nbinno.com]

- 10. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine scaffold represents a significant pharmacophore in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine ring, coupled with a gem-dimethyl aminoethyl side chain, confers a unique combination of physicochemical properties that are advantageous for drug design. These properties include enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[1][2] This technical guide provides a comprehensive overview of the structural analogs of this core molecule, delving into their synthetic pathways, biological activities, and the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to further explore this promising chemical space.

Introduction: The Significance of the Trifluoromethylpyridine Moiety

The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in contemporary drug discovery, with applications spanning from agrochemicals to pharmaceuticals.[3][4] The trifluoromethyl group, a bioisostere of various functional groups, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles.[2] Its high electronegativity and lipophilicity can enhance membrane permeability, block metabolic pathways, and modulate receptor interactions.[1] When incorporated into a pyridine ring, a common scaffold in FDA-approved drugs, the resulting TFMP derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6][7] The core compound, this compound, exemplifies the strategic combination of these key structural features.

Synthetic Strategies for this compound and its Analogs

The synthesis of the parent compound and its analogs can be achieved through several convergent synthetic routes, primarily involving the construction of the trifluoromethylpyridine core followed by the introduction of the aminopropane side chain.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route, based on established methodologies for functionalized pyridines, is outlined below.[1][8]

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol:

-

Step i: Grignard Reaction: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF at 0 °C, slowly add a solution of isopropylmagnesium bromide. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Step ii: Benzylic Bromination: Dissolve the resulting 2-isopropyl-6-(trifluoromethyl)pyridine in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Step iii: Amination: The crude benzylic bromide can be reacted with a solution of ammonia in a polar solvent like methanol in a sealed tube at elevated temperature to yield the final product. Alternatively, a protected amine followed by deprotection can be used.

Synthesis of Structural Analogs

Structural modifications can be systematically introduced at three key positions: the pyridine ring, the trifluoromethyl group, and the propan-2-amine moiety.

Substituents can be introduced on the pyridine ring to modulate electronic properties and explore additional binding interactions. For example, the introduction of a halogen or a methoxy group can significantly alter the compound's biological activity.[3][9]

The trifluoromethyl group can be replaced with other bioisosteres such as a cyano, nitro, or even a bulky alkyl group to probe the importance of its steric and electronic contributions.[2]

The propan-2-amine side chain can be modified by altering the alkyl chain length, introducing cyclization (e.g., pyrrolidine), or substituting the primary amine with secondary or tertiary amines.[10]

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the trifluoromethylpyridine and aminopyridine scaffolds have demonstrated a wide array of biological activities.

Anticancer Activity

Several studies have reported the potent anticancer activity of trifluoromethyl-substituted pyrazolo[3,4-b]pyridine derivatives.[5] For instance, compounds with specific alkyl amide functionalities have shown promising bioactivity against lung, breast, prostate, and cervical cancer cell lines with IC50 values in the micromolar range.[5][11] The SAR suggests that the nature and position of substituents on the pyridine and pyrazole rings are critical for cytotoxicity.

Table 1: Anticancer Activity of Selected Aminopyridine Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 4a | N-Boc-L-Alanine derivative | HCT 116 | 8.1 | [11] |

| 4b | N-Boc-L-Valine derivative | HCT 116 | 6.5 | [11] |

| 4c | N-Boc-L-Leucine derivative | HCT 116 | 4.2 | [11] |

| 4d | N-Boc-L-Phenylalanine derivative | HCT 116 | 3.7 | [11] |

Antiviral Activity

Novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated as plant activators with significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[6] The SAR studies indicated that the protective activity is influenced by the substituents on the piperazine ring.

Table 2: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV

| Compound ID | R Group | Curative Activity (%) at 500 µg/mL | Protective Activity (%) at 500 µg/mL | Reference |

| A1 | H | 65.2 | 52.1 | [6] |

| A3 | 4-F-Phenyl | 61.0 | 58.0 | [6] |

| A16 | 3-Cl-Phenyl | 58.9 | 62.5 | [6] |

| A17 | Benzene | 68.6 | 55.3 | [6] |

Antibacterial Activity

Certain 2-aminopyridine derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria.[12][13] The presence of a cyclohexylamine moiety was found to be crucial for the observed activity.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[11]

Caption: Workflow for determining anticancer activity using MTT assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic flexibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more comprehensive SAR. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

-

Chavva, K., et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893-5. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-146. [Link]

-

Wang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1064781. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

- Bayer AG. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S.

-

Miyazaki, T., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(4), 415-422. [Link]

-

Kumar, A., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21106. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Zayed University Research Portal. [Link]

-

Olasunkanmi, A. O., & Onwudiwe, D. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24. [Link]

-

El-Sayed, M. A. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(1), 578-593. [Link]

- Zhejiang University. (2013). Synthesis method of 2-amino pyridine compounds.

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

-

Shevchenko, N. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-51. [Link]

-

Beecham Group PLC. (1983). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. European Patent 0000816. [Link]

- Avigen, Inc. (2012). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods. U.S.

- LG Life Sciences Ltd. (2006). Process for preparing 2-aminopyridine derivatives. U.S.

-

Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2697. [Link]

- Bayer Cropscience SA. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.

-

Medda, F., et al. (2013). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 23(2), 528-31. [Link]

-

Sestili, I., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 656-668. [Link]

-

Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. zu.elsevierpure.com [zu.elsevierpure.com]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine: A Technical Guide

Abstract